molecular formula C18H20N4O3 B2783290 N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2H-1,3-benzodioxole-5-carboxamide CAS No. 2097924-52-0

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2H-1,3-benzodioxole-5-carboxamide

Cat. No. B2783290
CAS RN: 2097924-52-0
M. Wt: 340.383
InChI Key: UFZQQCMCPRZSCW-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a quinazoline ring, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities . The compound also contains a benzodioxole group and a carboxamide group, which are common functional groups in medicinal chemistry .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the carboxamide group could participate in hydrolysis or condensation reactions . The quinazoline ring could undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polar carboxamide group and the nonpolar benzodioxole and quinazoline rings . Its melting and boiling points would depend on the strength of the intermolecular forces within the compound .

Scientific Research Applications

Synthesis and Chemistry

  • Synthesis of Quinazoline Derivatives : This compound has been involved in the synthesis of various quinazoline and 1,3-benzoxazole derivatives. These reactions typically involve the interaction with different reagents to produce a range of products, including tetrahydroquinazoline-2-one and benzoxazole derivatives (Villalgordo et al., 1990).

  • Reaction with 1,3-Benzoxazole-2(3H)-thione : It also reacts with 1,3-benzoxazole-2(3H)-thione, forming compounds like 2-thiohydantoins and thiourea derivatives. This demonstrates its versatility in chemical reactions, providing a variety of heterocyclic compounds (Ametamey & Heimgartner, 1990).

Biological and Pharmacological Applications

  • Antifolate Thymidylate Synthase Inhibitors : This compound has been synthesized as part of a series of N10-propargylquinazoline antifolates. These compounds have been evaluated as inhibitors of thymidylate synthase, an enzyme critical for DNA synthesis, suggesting potential applications in cancer therapy (Marsham et al., 1989).

  • Synthesis of Anti-Inflammatory Agents : It's been used in the synthesis of benzimidazole and quinazoline derivatives with potential anti-inflammatory properties. This indicates its role in the development of new anti-inflammatory drugs (Prajapat & Talesara, 2016).

  • Antitubercular Activity : The compound has been part of a series synthesized for evaluation against Mycobacterium tuberculosis. This highlights its potential application in developing treatments for tuberculosis (Marvadi et al., 2020).

  • Potential Antipsychotic Agents : It has been studied for its potential use in the development of antipsychotic drugs. The compounds synthesized from it have shown promise in binding to dopamine and serotonin receptors, indicating potential therapeutic uses in psychiatry (Norman et al., 1996).

Future Directions

The future research directions for this compound could include studying its biological activity, optimizing its synthesis process, and investigating its mechanism of action . It could also be interesting to study its physical and chemical properties in more detail .

properties

IUPAC Name

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-22(2)18-19-9-12-7-13(4-5-14(12)21-18)20-17(23)11-3-6-15-16(8-11)25-10-24-15/h3,6,8-9,13H,4-5,7,10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFZQQCMCPRZSCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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